Eptifibatide Acetate

Vue d'ensemble

Description

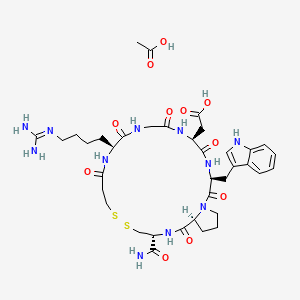

Eptifibatide Acetate is a synthetic cyclic heptapeptide derived from the venom of the Southeastern pygmy rattlesnake (Sistrurus miliarius barbouri). It is a glycoprotein IIb/IIIa inhibitor that prevents platelet aggregation by blocking the binding of fibrinogen, von Willebrand factor, and other adhesive ligands to the glycoprotein IIb/IIIa receptor on platelets . This compound is primarily used in the medical management of acute coronary syndrome and as an adjunct to percutaneous coronary intervention .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Eptifibatide Acetate is synthesized using solid-phase peptide synthesis (SPPS). The process involves sequentially coupling protected amino acids to a resin, followed by cyclization and oxidation to form the cyclic heptapeptide structure . The key steps include:

- Coupling cysteine with resin to form Cys-resin.

- Sequentially coupling the Cys-resin with proline, tryptophan, aspartic acid, glycine, homoarginine, and mercaptopropionic acid.

- Oxidation to form the disulfide bridge, followed by purification and salt transfer to obtain the final product .

Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability, with stringent quality control measures to maintain product consistency .

Analyse Des Réactions Chimiques

Disulfide Bridge Formation

The linear precursor undergoes oxidation to form the critical Cys-Cys disulfide bond .

Off-Resin Oxidation in Solution

Optimized conditions (5 mmol scale):

| Parameter | Value |

|---|---|

| Solvent | HO/CHCN (2:1) |

| pH | 9.5 (NHOH) |

| Reaction Time | 22 hours |

| Oxidant | Air or HO (0.8 equiv) |

| Conversion | 98% |

| Dimer Impurity | 6.6% |

| Higher CHCN ratios reduce dimer formation by improving solubility . |

On-Resin Strategies

Four methods were compared for scalability:

Counterion Exchange to Acetate

The trifluoroacetate (TFA) salt is converted to acetate via solid-phase extraction (SPE) :

-

Conditions :

-

Outcomes :

Parameter Value TFA Residue 230 ppm Acetate Content 3.9% (w/w) HPLC Purity 99.6%

Degradation Pathways

Eptifibatide acetate undergoes two primary degradation reactions:

-

Disulfide Reduction :

-

Deamidation :

Stability Data :

Scale-Up Challenges

| Process Step | Challenge | Mitigation Strategy |

|---|---|---|

| Oxidation | Dimer formation (>10%) | Gradual HO addition |

| Ion Exchange | Residual TFA | SPE with acetic acid eluent |

| Lyophilization | Disulfide degradation | pH control (pH 8.0) |

Applications De Recherche Scientifique

Acute Coronary Syndrome Management

Eptifibatide is FDA-approved for the treatment of unstable angina and non-ST elevation myocardial infarction (NSTEMI). The drug works by reversibly binding to glycoprotein IIb/IIIa receptors on platelets, inhibiting their aggregation, which is crucial during acute coronary events.

- PURSUIT Study : This pivotal trial demonstrated that eptifibatide significantly reduced the incidence of myocardial infarction in patients with unstable angina or NSTEMI. The study involved over 10,000 patients and showed a favorable outcome in reducing composite endpoints of mortality and nonfatal myocardial infarction .

- IMPACT-II Trial : This trial confirmed that eptifibatide, when combined with heparin and aspirin during percutaneous coronary intervention (PCI), significantly decreased ischemic events in patients with unstable angina .

Percutaneous Coronary Intervention

Eptifibatide is also indicated for patients undergoing PCI, particularly those receiving intracoronary stenting. It has been shown to improve outcomes by reducing the risk of thrombotic complications during and after the procedure .

Off-Label Uses

While primarily indicated for acute coronary syndromes, eptifibatide has been studied for various off-label uses:

- Thrombocytopenia Management : There are reports of eptifibatide being used in cases of thrombocytopenia, emphasizing the need for careful monitoring of platelet counts during therapy .

- Potential Use in Other Cardiovascular Conditions : Emerging studies suggest potential benefits in other cardiovascular conditions where platelet aggregation plays a role.

Safety Profile

Eptifibatide is generally well-tolerated; however, it carries risks such as bleeding complications and thrombocytopenia. The incidence of major bleeding events has been reported at approximately 1.9% compared to 1.1% in placebo groups . Monitoring is crucial to mitigate these risks.

Method Development for Quantification

Recent advancements include the development of a rapid high-performance liquid chromatography (HPLC) method for quantifying eptifibatide acetate in pharmaceutical formulations. This method allows for efficient quality control in manufacturing processes, ensuring consistent drug potency and purity .

Liposomal Formulations

Research into eptifibatide-loaded liposomes aims to enhance drug delivery specificity and efficacy. Studies are underway to optimize encapsulation efficiency and assess functionality through aggregation tests, which could lead to improved therapeutic outcomes .

Case Studies

| Study | Application | Findings |

|---|---|---|

| PURSUIT Trial | Acute Coronary Syndrome | Reduced myocardial infarction rates; favorable mortality outcomes |

| IMPACT-II Trial | PCI | Decreased ischemic events with combination therapy |

| Liposomal Formulation Study | Drug Delivery | Enhanced specificity and reduced free drug presence |

Mécanisme D'action

Eptifibatide Acetate exerts its effects by reversibly binding to the glycoprotein IIb/IIIa receptor on human platelets. This binding prevents the interaction of fibrinogen, von Willebrand factor, and other adhesive ligands with the receptor, thereby inhibiting platelet aggregation . The inhibition is dose- and concentration-dependent, making it a potent antiplatelet agent .

Comparaison Avec Des Composés Similaires

Eptifibatide Acetate is unique among glycoprotein IIb/IIIa inhibitors due to its cyclic heptapeptide structure and high specificity for the receptor . Similar compounds include:

This compound’s rapid onset and reversible binding make it particularly suitable for acute settings, providing a distinct advantage over other inhibitors .

Activité Biologique

Eptifibatide acetate is a synthetic cyclic heptapeptide that acts as an antagonist for the glycoprotein IIb/IIIa receptor on platelets. It is primarily used in clinical settings to manage acute coronary syndromes, particularly during percutaneous coronary interventions (PCI). This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, and clinical efficacy.

Eptifibatide functions by reversibly binding to the glycoprotein IIb/IIIa receptor on activated platelets. This binding inhibits platelet aggregation by preventing the interaction between fibrinogen and the receptor, which is crucial for platelet activation and aggregation. The inhibition is dose-dependent, meaning that higher concentrations of eptifibatide result in greater inhibition of platelet function .

Key Points:

- Receptor Target : Glycoprotein IIb/IIIa

- Action : Inhibits fibrinogen binding

- Effect : Reduces platelet aggregation

Pharmacokinetics

This compound is administered intravenously, with a half-life of approximately 2.5 hours. It is not extensively metabolized in humans; instead, it is primarily excreted unchanged in urine, with some deamidated forms detected . The pharmacokinetic profile allows for rapid onset and offset of action, making it suitable for acute settings.

Pharmacokinetic Parameters:

| Parameter | Value |

|---|---|

| Half-life | ~2.5 hours |

| Protein binding | ~25% |

| Metabolism | Minimal |

| Excretion | Urinary |

Clinical Efficacy

Several studies have demonstrated the efficacy of eptifibatide in enhancing antiplatelet effects when used in conjunction with other antiplatelet agents like clopidogrel. In a study involving non-ST-elevation myocardial infarction (NSTEMI) patients, eptifibatide significantly reduced markers of platelet activation beyond what was achieved with clopidogrel alone .

Case Study Findings:

- Study Design : 32 NSTEMI patients

- Methods : Flow cytometry to assess platelet activation

- Results :

- Relative reductions in activated GP IIb/IIIa receptor expression were 48%, 43%, and 33% after clopidogrel; these were further reduced to 80%, 78%, and 72% with eptifibatide.

- Fibrinogen binding was reduced by 70%, 64%, and 81% after clopidogrel, and further reduced by 90%, 95%, and 69% with eptifibatide.

Safety Profile

Eptifibatide is generally well-tolerated, but like all anticoagulants, it carries a risk of bleeding. Monitoring is essential during its administration, especially in patients with a high risk of hemorrhagic complications.

Propriétés

IUPAC Name |

acetic acid;2-[(3S,6S,12S,20R,23S)-20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H49N11O9S2.C2H4O2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25;1-2(3)4/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39);1H3,(H,3,4)/t22-,23-,24-,25-,26-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKBRYJYRIUYEI-QMYFOHRPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1C[C@H]2C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H53N11O11S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

892.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188627-80-7 | |

| Record name | Eptifibatide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Eptifibatide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.